molecular formula C25H20F3N5OS B11568739 6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11568739
M. Wt: 495.5 g/mol
InChI Key: QRYFSPQPLDLCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in pharmaceutical applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their pharmacological activities and applications. The uniqueness of 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents, which contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C25H20F3N5OS

Molecular Weight

495.5 g/mol

IUPAC Name

6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H20F3N5OS/c1-15-10-12-16(13-11-15)20-21(23(34)29-19-9-5-8-18(14-19)25(26,27)28)35-24-31-30-22(33(24)32-20)17-6-3-2-4-7-17/h2-14,20-21,32H,1H3,(H,29,34)

InChI Key

QRYFSPQPLDLCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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